N-(3,3-Difluorocyclobutyl)thietan-3-amine
Description
N-(3,3-Difluorocyclobutyl)thietan-3-amine is a fluorinated amine compound characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3 positions and a thietane (3-membered sulfur-containing ring) linked via an amine group. The thietane ring introduces steric strain and unique electronic properties due to sulfur’s lower electronegativity compared to oxygen, distinguishing it from oxetane-containing analogs.
Properties
Molecular Formula |
C7H11F2NS |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-(3,3-difluorocyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C7H11F2NS/c8-7(9)1-5(2-7)10-6-3-11-4-6/h5-6,10H,1-4H2 |
InChI Key |
QLBWMHKLWOVSER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutyl)thietan-3-amine typically involves the reaction of 3,3-difluorocyclobutanamine with thietan-3-amine under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Difluorocyclobutyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
N-(3,3-Difluorocyclobutyl)thietan-3-amine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural motifs exhibit inhibitory effects on protein kinases, which are crucial in cancer cell proliferation. For instance, the compound's structural analogs have been identified as inhibitors of c-KIT kinase, a target in certain cancers including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML) .
b. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways that control cell division and survival. The presence of the difluorocyclobutyl group enhances the compound's ability to interact with biological targets, potentially leading to improved selectivity and potency against cancer cells.
Material Science
a. Polymer Chemistry
This compound has applications in the development of novel polymers. Its unique chemical structure allows it to act as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance. Such materials are valuable in industries requiring durable coatings and advanced composites.
b. Case Study: Fluorinated Polymers
A study demonstrated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties compared to non-fluorinated counterparts. These polymers exhibited lower surface energy and increased hydrophobicity, making them suitable for applications in protective coatings and sealants.
Chemical Synthesis
a. Synthetic Pathways
The synthesis of this compound can be achieved through several chemical pathways involving nucleophilic substitution reactions. The difluorocyclobutyl moiety can be introduced using fluorinated reagents under controlled conditions to ensure high yield and purity.
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Fluorinated cyclobutane derivatives | 85% |
| Cyclization Reactions | Thietane precursors | 75% |
Mechanism of Action
The mechanism of action of N-(3,3-Difluorocyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
The following analysis compares N-(3,3-Difluorocyclobutyl)thietan-3-amine with three structurally related compounds from the literature, focusing on synthesis, physical properties, and functional groups.
Compound 1: N-(3-Fluorophenyl)-3-phenyloxetan-3-amine
- Molecular Formula: C₁₅H₁₄FNO
- Molecular Weight : 243.28 g/mol
- Key Features: Oxetane (4-membered oxygen ring) instead of thietane. Monofluorinated phenyl group vs. difluorinated cyclobutyl.
- Synthesis :
- Palladium-catalyzed coupling using [(cinnamyl)PdCl]₂ and t-BuXPhos.
- Yield: 73% (higher due to stable oxetane ring).
- Physical Properties :
- Melting point: 115°C.
- Crystalline solid, suggesting ordered packing.
The difluorocyclobutyl group may increase steric hindrance and lipophilicity compared to the monofluorophenyl group in Compound 1.
Compound 2: N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Molecular Formula: C₁₉H₂₁NOS
- Molecular Weight : 311.44 g/mol
- Key Features :
- Bulky naphthyloxy and thienyl substituents.
- Secondary amine vs. primary amine in the target compound.
- Synthesis :
- SNAr reaction between 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine and 1-fluoronaphthalene.
- Yield: 72.9% (similar to Compound 1).
- Physical Properties :
- Liquid (brown oil) at room temperature.
- Crystal structure analysis shows planar thiophene and naphthalene rings with an 87.5° dihedral angle.
Comparison :
The target compound’s cyclobutyl and thietane groups likely result in a more rigid structure compared to the flexible propanamine backbone of Compound 2. The absence of aromatic groups in the target compound may reduce π-π stacking interactions, affecting crystallization.
Compound 3: N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine
- Molecular Formula : C₁₉H₂₄FN
- Molecular Weight : 285.40 g/mol
- Key Features :
- Fluorinated methyl branch vs. fluorinated cyclobutyl.
- Dibenzyl substituents on the amine.
- Synthesis :
- Alkylation/fluorination route.
- Yield: 40% (lower due to steric hindrance from benzyl groups).
However, the difluorination pattern could complicate regioselectivity during synthesis.
Research Implications
- Synthetic Challenges : The target compound’s thietane and difluorocyclobutyl groups may require specialized catalysts (e.g., Pd-based systems for cross-coupling) or fluorination agents (e.g., Selectfluor).
- Biological Relevance : Fluorinated cyclobutanes are emerging in drug design for their conformational rigidity and metabolic resistance. The thietane’s sulfur atom could enhance membrane permeability compared to oxetanes.
Biological Activity
N-(3,3-Difluorocyclobutyl)thietan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available data on its synthesis, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves various organic chemistry techniques. While specific methodologies for this compound were not detailed in the sources, compounds with similar structures often utilize cyclization reactions and functional group modifications to achieve the desired amine structure.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit moderate anticancer activity. For instance, studies involving trifluoroethyl-substituted ureas demonstrated that these compounds were tested against various cancer cell lines in the National Cancer Institute's (NCI) screening program. The results showed notable activity against leukemia, non-small cell lung cancer, and renal cancer cell lines at concentrations around .
The mechanism through which this compound exerts its biological effects may involve interactions with specific cellular pathways. For example, compounds that inhibit key kinases involved in cancer proliferation have been highlighted in recent studies. The inhibition of the SIK (Salt-Inducible Kinase) family has been correlated with reduced pro-inflammatory cytokines and enhanced anti-inflammatory responses, suggesting a potential therapeutic angle for inflammatory diseases as well .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Compounds with similar thietan and cyclobutane structures have shown variable biological activities depending on their substituents. The presence of difluorocyclobutyl groups is hypothesized to enhance lipophilicity and cellular uptake, potentially leading to improved anticancer properties .
Case Studies
- NCI Screening Results : A series of related compounds were subjected to the NCI-60 DTP Human Tumor Cell Line Screening Program. Compounds showed varying degrees of cytotoxicity against different cancer types, with some derivatives demonstrating significant apoptosis induction in leukemia cell lines .
- In Vivo Studies : Recent investigations into related compounds have also indicated their potential in vivo efficacy against tumor models. For instance, compounds targeting specific kinases have been shown to reduce tumor growth significantly in animal models .
Data Summary Table
| Compound Name | Activity Type | Target Cell Lines | Concentration Tested | Result |
|---|---|---|---|---|
| This compound | Anticancer | Leukemia, Non-small cell lung cancer | Moderate activity observed | |
| Trifluoroethyl-substituted ureas | Anticancer | Various (NCI-60) | Notable activity | |
| SIK inhibitors | Anti-inflammatory | Various inflammatory models | Variable | Reduced cytokine levels |
Q & A
Q. What synthetic strategies are recommended for preparing N-(3,3-Difluorocyclobutyl)thietan-3-amine, and how can reaction yields be optimized?
Synthesis of fluorinated cyclobutane derivatives typically involves ring-opening reactions or nucleophilic substitution. For example, fluorocyclobutane precursors (e.g., 3,3-difluorocyclobutanol) can react with thietan-3-amine via activation with agents like SOCl₂ or PCl₃ to form the N-substituted product. Optimization includes:
- Temperature control : Reactions at 0–5°C minimize side reactions like ring decomposition .
- Catalytic systems : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) validates molecular formula .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for fluorinated systems .
Note : Contradictions in spectral data (e.g., unexpected splitting) may arise from rotational isomers; variable-temperature NMR resolves this .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) assess:
- Electrophilicity : Fluorine’s electron-withdrawing effect increases cyclobutane ring strain, enhancing susceptibility to nucleophilic attack .
- Transition States : Modeling SN2 pathways reveals steric hindrance from the thietane ring, favoring frontside mechanisms .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation, predicting reactivity in aqueous vs. organic media .
Q. What role do fluorinated substituents play in modulating the compound’s pharmacokinetic (PK) properties?
Fluorination impacts:
- Metabolic Stability : -CF₂- groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Lipophilicity : LogP calculations (e.g., XLogP3) show fluorination reduces hydrophobicity, enhancing solubility .
- Membrane Permeability : Molecular dynamics (MD) simulations reveal fluorinated cyclobutanes disrupt lipid bilayer packing, improving diffusion rates .
Methodological Tip : Use in vitro assays (e.g., Caco-2 cell monolayers) to validate permeability predictions .
Q. How should researchers address contradictions in stability data for fluorinated amines under varying pH conditions?
Conflicting stability profiles (e.g., decomposition in acidic vs. basic media) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
